![molecular formula C14H23NO4 B2492865 O=C1Ccn(CC11ccocc1)C(=O)OC(C)(C)C CAS No. 2179071-32-8](/img/structure/B2492865.png)
O=C1Ccn(CC11ccocc1)C(=O)OC(C)(C)C
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Description
O=C1Ccn(CC11ccocc1)C(=O)OC(C)(C)C is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Scientific Research Applications
Antibody Development for Anti-Doping Control
Background: Anti-doping control for recombinant human erythropoietin (rHuEPO) currently relies on isoelectric focusing of ultra-filtered urine and double blotting of this hormone. This method allows differentiation between natural and recombinant EPO based on their isoelectric patterns. However, the structural basis for this difference remains unclear.
Research Objective: The goal is to explore the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Specifically, researchers aim to develop a confirmation test based on the analysis of asialo-erythropoietin (EPO lacking sialic acid residues).
Findings:Applications: These antibodies can be used for:
- Differentiating between various recombinant EPO drugs (e.g., Epoetin alfa, beta, omega, delta, Darbepoetin alfa) .
Analytical and Bioanalytical Sciences
Context: The compound’s structure suggests potential applications in analytical chemistry.
Potential Uses:- Mass Spectrometry : Investigate its fragmentation patterns and ionization behavior using mass spectrometry. This information aids in compound identification and quantification .
Climate Change Adaptation
Context: While not directly related to the compound, let’s explore broader applications in science and innovation.
Research Focus:Case Study: Researchers examine best-practice solutions, considering internal and external validity. Their findings inform policies and strategies for effective climate adaptation .
properties
IUPAC Name |
tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)14(10-15)5-8-18-9-6-14/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIGKOVOXDMDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
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